molecular formula C17H17F2N3O2 B2385380 2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034581-54-7

2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2385380
CAS No.: 2034581-54-7
M. Wt: 333.339
InChI Key: ICBPJIXCODYZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17F2N3O2 and its molecular weight is 333.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Thermal and Acid-Catalysed Rearrangements : Studies have shown that compounds like 2-arylpyridines, which share structural similarities with 2-(2,4-Difluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, can undergo thermal and acid-catalysed rearrangements. These processes involve tautomerism and cleavage of specific bonds, leading to the formation of different isomers and derivatives (Faragher & Gilchrist, 1979).

  • Metal-Assisted Electrocyclic Reactions : Research has indicated that similar compounds can participate in metal-assisted electrocyclic reactions. This involves rearrangements under the influence of metals like ruthenium, leading to the formation of new compounds with potential applications in various fields (Pal et al., 2000).

Organic Synthesis and Process Development

  • Role in Synthesis of Voriconazole : The compound plays a crucial role in the synthesis of Voriconazole, a broad-spectrum antifungal agent. It's involved in setting relative stereochemistry in complex organic synthesis processes (Butters et al., 2001).

  • Oxidation Reactivity Channels : Oxidation studies of related compounds demonstrate varied reactivity, leading to multiple products. This indicates potential utility in chemical synthesis, where controlled oxidation can yield diverse and useful chemical entities (Pailloux et al., 2007).

Advanced Materials and Complex Synthesis

  • Synthesis of Complexes and Ligands : Research on related pyridine derivatives has led to the synthesis of complex metal complexes and ligands. These have applications in areas like luminescent materials, biological sensing, and spin-state transitions (Halcrow, 2005).

  • Applications in Data Security and Luminescent Materials : Certain compounds structurally similar to this compound are used in data security protection due to their luminescent properties. These properties include dual-emission and mechanoluminescence, highlighting potential applications in advanced materials and data protection technology (Song et al., 2016).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-14-6-7-22(10-14)17(23)8-12-3-4-13(18)9-15(12)19/h2-5,9,14H,6-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBPJIXCODYZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.